Ginkgolic acid 17:2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

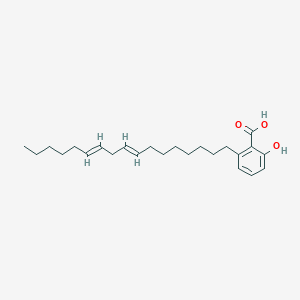

Ginkgolic acid 17:2 is a naturally occurring phenolic compound derived from the Ginkgo biloba tree. It belongs to a class of compounds known as ginkgolic acids, which are characterized by their long-chain alkyl side chains. This compound is known for its bioactive properties, including antimicrobial, anticancer, and antioxidant activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginkgolic acid 17:2 can be extracted from the sarcotesta (seed coat) of Ginkgo biloba seeds. The extraction process typically involves the use of solvents such as isopropanol, followed by purification using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques . The identification of this compound is confirmed through various spectroscopic methods, including Fourier transform infrared (FTIR), ultraviolet (UV), gas chromatography-mass spectrometry (GC-MS), carbon-13 nuclear magnetic resonance (13C-NMR), and proton nuclear magnetic resonance (1H-NMR) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ginkgo biloba seeds, followed by purification using advanced chromatographic techniques. The low content of this compound in the seeds makes its preparation challenging, requiring efficient extraction and purification methods to obtain significant yields .

Chemical Reactions Analysis

Types of Reactions: Ginkgolic acid 17:2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize this compound, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce this compound, resulting in the formation of alcohols and other reduced products.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, using reagents such as halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with enhanced bioactivity .

Scientific Research Applications

Ginkgolic acid 17:2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ginkgolic acid 17:2 involves its interaction with various molecular targets and pathways. It exerts its effects by:

Inhibiting Enzymes: this compound inhibits key enzymes involved in cellular processes, such as protein tyrosine phosphatases (PTPs), which play a role in insulin resistance and cancer.

Modulating Signaling Pathways: The compound affects signaling pathways, including the STAT3 pathway, which is involved in cancer cell proliferation and survival.

Inducing Apoptosis: this compound induces apoptosis (programmed cell death) in cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins.

Comparison with Similar Compounds

Ginkgolic acid 17:2 is compared with other similar compounds, such as ginkgolic acid 17:1, ginkgolic acid 15:1, and ginkgolic acid 13:0. These compounds share similar structures but differ in the length and saturation of their alkyl side chains .

Ginkgolic Acid 171: Similar to this compound but with one less double bond in the side chain.

Ginkgolic Acid 151: Has a shorter alkyl side chain and one double bond.

Ginkgolic Acid 130: Lacks double bonds in the side chain and has a shorter chain length.

This compound stands out due to its unique structure, which contributes to its potent bioactivities and diverse applications in scientific research.

Biological Activity

Ginkgolic acid 17:2 (GA 17:2) is a bioactive compound derived from the leaves of Ginkgo biloba. It is part of a group of ginkgolic acids known for their diverse biological activities, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of GA 17:2, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Ginkgolic Acids

Ginkgolic acids are characterized by their long-chain fatty acid structures and have been extensively studied for their health benefits. Among these, GA 17:2 has garnered interest due to its unique properties and potential therapeutic applications.

Anticancer Activity

Mechanisms of Action

GA 17:2 exhibits significant anticancer properties through various mechanisms:

- Apoptosis Induction : GA 17:2 promotes apoptosis in cancer cells by upregulating pro-apoptotic factors such as Bax and activating caspase-3 pathways .

- Inhibition of Tumor Growth : Studies have shown that GA 17:2 can inhibit the proliferation and migration of cancer cells by targeting key signaling pathways, including PI3K/Akt/mTOR and MAPK pathways .

Case Studies

-

Hepatoblastoma Cells : In vitro studies revealed that GA 17:2 significantly reduced cell viability in HepG2 cells (human hepatoblastoma) with an IC50 value less than 80 µg/mL. Notably, it demonstrated selective toxicity towards cancer cells without affecting normal hepatocytes .

Concentration (µg/mL) Cell Viability (%) 20 75 40 50 60 30 80 <10 - Combination Therapy : When combined with low doses of cisplatin, GA 17:2 enhanced cytotoxicity in HepG2 cells while protecting normal hepatocytes from cisplatin-induced toxicity .

Antimicrobial Activity

GA 17:2 has shown promising antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has been effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported as low as 4 µg/mL for E. faecalis and 8 µg/mL for S. aureus .

| Pathogen | MIC (µg/mL) |

|---|---|

| Enterococcus faecalis | ≤4 |

| Staphylococcus aureus | ≤8 |

- Biofilm Formation : GA 17:2 demonstrated the ability to inhibit biofilm formation in these pathogens, which is crucial for treating chronic infections .

Antiviral Activity

GA 17:2 has also been investigated for its antiviral properties:

- Inhibition of Viral Replication : Studies indicate that GA can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and Zika virus by disrupting early stages of viral replication .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Key Findings |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth |

| Antimicrobial | Effective against Gram-positive bacteria; inhibits biofilm |

| Antiviral | Inhibits replication of HSV-1 and Zika virus |

Properties

IUPAC Name |

2-[(8E,11E)-heptadeca-8,11-dienyl]-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h6-7,9-10,17,19-20,25H,2-5,8,11-16,18H2,1H3,(H,26,27)/b7-6+,10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFQPVDOVYHTBX-AVQMFFATSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.